tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a bromo substituent at the 6-position of the indene ring. The tert-butoxycarbonyl (Boc) group at the 1'-position serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. Its spirocyclic architecture introduces conformational rigidity, which can improve binding specificity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMTOSLXCIPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS No. 2245084-41-5) is a synthetic compound with potential biological activities. It belongs to a class of spiro compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H22BrNO3
- Molecular Weight : 380.28 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies suggest that spiro compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key factors include:
- The presence of the bromine atom at position 6 enhances the lipophilicity and biological activity.
- The tert-butyl group contributes to the overall stability and solubility of the compound.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of spiro compounds demonstrated that tert-butyl 6-bromo derivatives exhibited potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to non-brominated analogs, indicating enhanced efficacy due to the bromine substitution.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| tert-butyl 6-bromo derivative | 15 | High |
| Non-brominated analog | 50 | Moderate |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that tert-butyl 6-bromo-1-oxo derivatives induced apoptosis through caspase activation. The compound displayed IC50 values in the low micromolar range, suggesting strong anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis via caspase activation |
| MCF7 | 7 | G0/G1 cell cycle arrest |
Comparison with Similar Compounds
Halogen-Substituted Analogs
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate | - | Br | C₁₈H₂₂BrNO₃ | ~382.29 (estimated) | Reference compound; bromo substituent enhances electrophilicity. |
| tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 1160247-32-4 | Cl | C₁₈H₂₄ClNO₂ | 321.84 | Chloro substituent (smaller, less polarizable than Br); dihydroindene at 2,3-position reduces ring strain. |
| Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | - | F | C₁₈H₂₂FNO₃ | ~319.37 (estimated) | Fluoro substituent (electron-withdrawing, smaller); 3-oxo group alters hydrogen-bonding potential. |
| Tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate | - | Br, F | C₁₈H₂₁BrFNO₃ | ~400.27 (estimated) | Dual halogenation increases molecular weight and lipophilicity. |
Heterocyclic Ring Variations
| Compound Name | CAS Number | Core Ring System | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate | 690632-05-4 | Benzooxazine | C₁₇H₂₁BrN₂O₄ | 397.27 | Oxazine ring introduces additional oxygen, increasing polarity and hydrogen-bonding capacity. |
| tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate | 2059941-75-0 | Benzopyran | C₁₉H₂₅NO₄ | 331.41 | Benzopyran system adds aromatic oxygen, enhancing π-π stacking potential. |
Molecular Properties and Reactivity
- Bromo Substituent : Enhances leaving-group ability in nucleophilic substitution reactions compared to chloro or fluoro analogs .
- Molecular Weight and Lipophilicity : Bromo-substituted compounds (e.g., ~382 g/mol) are heavier and more lipophilic than fluoro analogs (~319 g/mol), impacting bioavailability and blood-brain barrier penetration .
Preparation Methods
Spiro Core Formation via Intramolecular Cyclization
The spiro[indene-2,4'-piperidine] scaffold is constructed through cyclization reactions. A common approach involves:
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Knoevenagel condensation : 5,6-Dimethoxy-1-indanone reacts with an aldehyde to form 2-arylidene-1,3-indanedione derivatives.
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1,3-Dipolar cycloaddition : Reaction with azomethine ylides (generated from isatin and phenylalanine) in ionic liquids like [bmim]Br, promoting regioselectivity and reducing reaction time.
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Reactants : 5,6-Dimethoxy-1-indanone (1.0 equiv), isatin (1.0 equiv), phenylalanine (1.0 equiv).
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Solvent/Catalyst : [bmim]Br (200 mg), 100°C, 1 h.
-
Yield : 87% (vs. 44–58% in traditional solvents).
Bromination at Position 6
Electrophilic bromination is performed post-cyclization using bromine (Br₂) or N-bromosuccinimide (NBS). Key considerations:
-
Regioselectivity : Directed by electron-withdrawing groups (e.g., ketone at position 1).
-
Conditions : DCM or CCl₄ at 0–25°C, with FeCl₃ or AlCl₃ as Lewis acids.
| Parameter | Value |
|---|---|
| Brominating agent | NBS (1.1 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 92% |
Boc Protection of Piperidine Nitrogen
The final step introduces the Boc group via nucleophilic substitution:
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Deprotonation : Piperidine nitrogen treated with NaH or LDA in anhydrous THF.
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Coupling : Reaction with di-tert-butyl dicarbonate (Boc₂O) at 0–25°C.
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Reagents : Boc₂O (1.2 equiv), NaH (2.0 equiv).
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Solvent : THF, 0°C → room temperature, 12 h.
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Yield : 95% (purity >98% by HPLC).
One-Pot Tandem Reactions for Streamlined Synthesis
Recent advancements employ tandem reactions to reduce purification steps:
Tandem Cycloaddition-Bromination
A unified protocol combines spiro core formation and bromination:
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Cycloaddition : Isoquinolinium ylide (from N-cyanomethylisoquinolinium chloride) reacts with 2-arylidene-1,3-indanedione.
-
In situ bromination : NBS added directly to the reaction mixture.
| Metric | Value |
|---|---|
| Total yield | 78% |
| Diastereoselectivity | >20:1 (trans:cis) |
| Reaction time | 8 h |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for Boc protection:
Industrial-Scale Production and Optimization
Scalable methods prioritize cost-effectiveness and safety:
Continuous Flow Reactor for Cyclization
Solvent Recycling
-
Ionic liquid recovery : [bmim]Br reused ≥5 times without yield loss.
-
Cost reduction : 40% lower solvent expenditure vs. traditional methods.
Analytical Characterization of Intermediates and Final Product
Critical quality control steps include:
Spectroscopic Data
Q & A
Q. What are the recommended storage conditions to ensure the stability of tert-butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate?
The compound should be stored at 2–8°C in a dry environment to prevent degradation. Exposure to moisture or elevated temperatures may lead to decomposition, though specific stability data (e.g., half-life under varying conditions) are not reported in available literature. Proper storage minimizes risks of unintended reactions or hazardous byproduct formation .
Q. What personal protective equipment (PPE) is essential when handling this compound?
Minimum PPE includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For aerosol-prone procedures, use a P95 respirator (US) or P1-type mask (EU). Full-face protection and chemical-resistant clothing are advised for large-scale handling. Always adhere to GHS guidelines for acute toxicity (H302) and irritation (H315, H319) .
Q. How can researchers safely purify this compound after synthesis?
Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is commonly employed. Recrystallization from a non-polar solvent (e.g., dichloromethane/hexane mixtures) may enhance purity. Monitor for bromine-related byproducts via TLC or HPLC, as bromo substituents can participate in unintended coupling reactions .
Q. What are the primary hazards associated with this compound?
It is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). No carcinogenic risk is reported per NTP or OSHA, but prolonged exposure should be avoided. Decomposition may release toxic gases (e.g., HBr, NOx) under extreme conditions .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this spiro compound?
Use single-crystal X-ray diffraction with SHELXL refinement to confirm the spirocyclic geometry and bromine positioning. For ambiguous NMR signals (e.g., piperidine ring protons), employ 2D techniques (COSY, NOESY) and compare with density functional theory (DFT)-calculated chemical shifts. Discrepancies may arise from dynamic effects in solution vs. solid-state conformations .
Q. What synthetic strategies optimize the substitution of the bromo group for downstream applications?
The bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). For nucleophilic substitutions, use CuI/ligand systems in polar aprotic solvents. Monitor reaction progress via LC-MS to detect intermediates, as steric hindrance from the tert-butyl group may slow kinetics .
Q. Which analytical methods are most reliable for assessing purity and stability?
High-resolution mass spectrometry (HRMS) confirms molecular integrity, while HPLC with UV/ELS detection quantifies impurities. For stability studies, use accelerated thermal degradation (40–60°C) and monitor via ¹H NMR for decomposition signals (e.g., tert-butyl group cleavage). Note that physical properties (melting point, solubility) are not well-documented, necessitating empirical determination .
Q. How can researchers mitigate byproduct formation during piperidine ring functionalization?
Steric shielding from the tert-butyl carboxylate may lead to incomplete ring reactions. Employ microwave-assisted synthesis to enhance reaction efficiency or use bulky directing groups (e.g., Boc) to control regioselectivity. For N-functionalization, deprotect the piperidine under acidic conditions (TFA/DCM) before introducing new substituents .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors like GPCRs or kinases. Focus on the spirocyclic core’s conformational flexibility and the bromo substituent’s electronic effects. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How does the compound’s reactivity compare to non-brominated analogs in photochemical studies?
The bromo group enhances intersystem crossing, making the compound a candidate for triplet-state reactions. Compare UV-vis spectra with analogs to identify bromine-specific absorbance bands. Use laser flash photolysis to quantify triplet lifetimes and radical formation kinetics .
Methodological Notes
- Contradictions in Data : While SDS documents recommend 2–8°C storage, thermal stability thresholds (e.g., decomposition temperature) are unspecified. Researchers should conduct thermogravimetric analysis (TGA) for lab-specific conditions .
- Toxicity Gaps : Acute toxicity data (LD₅₀) are absent; assume precautionary measures for oral and inhalation exposure. Consult institutional EH&S protocols for disposal of halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
